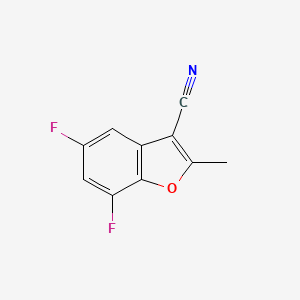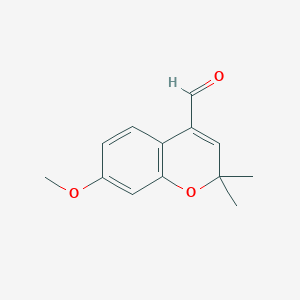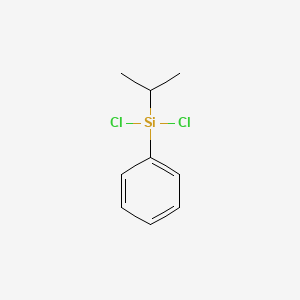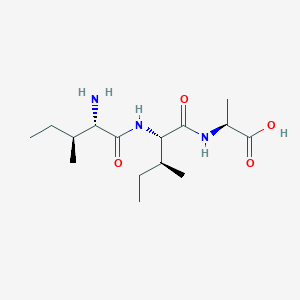phosphinate CAS No. 828265-26-5](/img/structure/B14229318.png)
Methyl [cyclohexyl(difluoro)methyl](3-oxobutyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cyclohexyl(difluoro)methylphosphinate is a chemical compound known for its unique structure and properties. This compound contains a cyclohexyl group, a difluoromethyl group, and a 3-oxobutyl group attached to a phosphinate moiety. It is used in various scientific research applications due to its reactivity and potential utility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cyclohexyl(difluoro)methylphosphinate typically involves the reaction of cyclohexyl(difluoro)methylphosphine oxide with 3-oxobutyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl cyclohexyl(difluoro)methylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphinate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphinates.
Aplicaciones Científicas De Investigación
Methyl cyclohexyl(difluoro)methylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl cyclohexyl(difluoro)methylphosphinate involves its interaction with molecular targets through its reactive phosphinate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
- Cyclohexyl(difluoro)methylphosphine oxide
- 3-Oxobutylphosphinate derivatives
Uniqueness
Methyl cyclohexyl(difluoro)methylphosphinate is unique due to its combination of a cyclohexyl group, a difluoromethyl group, and a 3-oxobutyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
828265-26-5 |
|---|---|
Fórmula molecular |
C12H21F2O3P |
Peso molecular |
282.26 g/mol |
Nombre IUPAC |
4-[[cyclohexyl(difluoro)methyl]-methoxyphosphoryl]butan-2-one |
InChI |
InChI=1S/C12H21F2O3P/c1-10(15)8-9-18(16,17-2)12(13,14)11-6-4-3-5-7-11/h11H,3-9H2,1-2H3 |
Clave InChI |
OGVZRGAGJBEEMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCP(=O)(C(C1CCCCC1)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)


![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)


![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)
